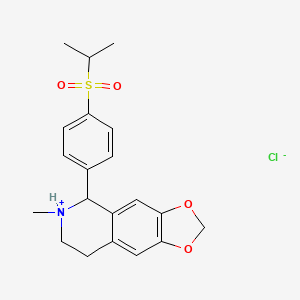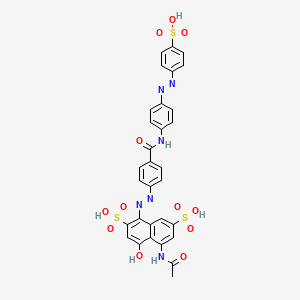
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid primarily involves its interaction with light and other chemical species. The azo groups in the compound can undergo reversible isomerization between trans and cis forms upon exposure to light, leading to changes in color. This property is exploited in various applications, including pH indicators and photochromic materials. The compound can also form stable complexes with metal ions, which is useful in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid
- Sodium 2-hydroxy-5-({2-methoxy-4[(4-sulfophenyl) diazenyl]phenyl}diazenyl)benzoate
Uniqueness
5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid stands out due to its unique combination of functional groups, which confer specific properties such as high stability, intense coloration, and the ability to form stable complexes with various chemical species. These properties make it highly valuable in diverse applications ranging from industrial dyes to scientific research tools.
Eigenschaften
CAS-Nummer |
6949-08-2 |
|---|---|
Molekularformel |
C31H24N6O12S3 |
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
5-acetamido-4-hydroxy-1-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C31H24N6O12S3/c1-17(38)32-26-15-24(51(44,45)46)14-25-29(26)27(39)16-28(52(47,48)49)30(25)37-36-20-4-2-18(3-5-20)31(40)33-19-6-8-21(9-7-19)34-35-22-10-12-23(13-11-22)50(41,42)43/h2-16,39H,1H3,(H,32,38)(H,33,40)(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI-Schlüssel |
WSMRDOHCZBMPRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC2=C1C(=CC(=C2N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



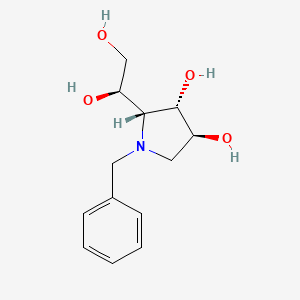
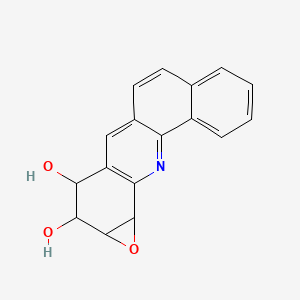

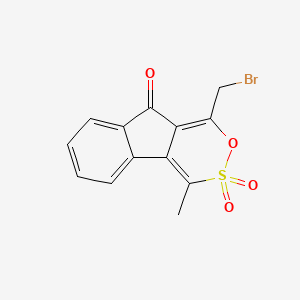

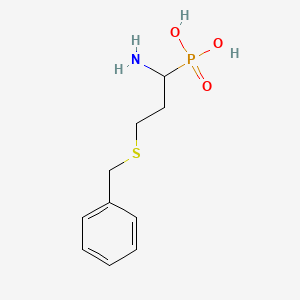
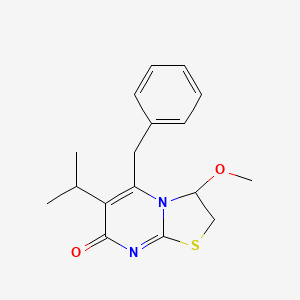


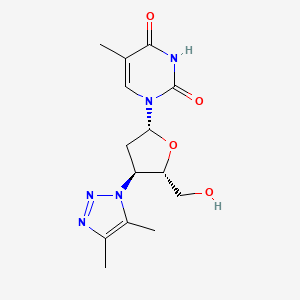
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)

